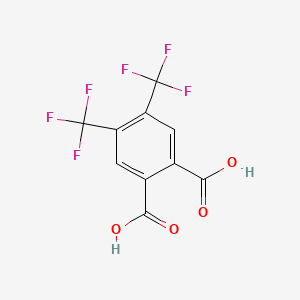
4,5-Bis(trifluoromethyl)phthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(trifluoromethyl)phthalic acid is an organic compound with the molecular formula C10H4F6O4 It is characterized by the presence of two trifluoromethyl groups attached to the phthalic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(trifluoromethyl)phthalic acid typically involves the introduction of trifluoromethyl groups into the phthalic acid structure. One common method involves the reaction of phthalic anhydride with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent, such as toluene, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoromethylation process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis(trifluoromethyl)phthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield trifluoromethyl-substituted benzoic acids, while reduction can produce trifluoromethyl-substituted benzyl alcohols .
Scientific Research Applications
4,5-Bis(trifluoromethyl)phthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for biological studies.
Medicine: Fluorinated compounds, including this compound derivatives, are explored for their potential therapeutic applications due to their enhanced metabolic stability and bioavailability.
Industry: It is used in the production of high-performance polymers and specialty chemicals with improved thermal and chemical resistance
Mechanism of Action
The mechanism of action of 4,5-Bis(trifluoromethyl)phthalic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. These properties make it a valuable tool in drug design and development, as well as in the study of enzyme mechanisms and receptor interactions .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phthalic acid
- 3,5-Bis(trifluoromethyl)phenylacetic acid
- 3-Fluorophthalic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison: 4,5-Bis(trifluoromethyl)phthalic acid is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds with only one trifluoromethyl group. This dual substitution also imparts distinct electronic and steric effects, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
78164-32-6 |
|---|---|
Molecular Formula |
C10H4F6O4 |
Molecular Weight |
302.13 g/mol |
IUPAC Name |
4,5-bis(trifluoromethyl)phthalic acid |
InChI |
InChI=1S/C10H4F6O4/c11-9(12,13)5-1-3(7(17)18)4(8(19)20)2-6(5)10(14,15)16/h1-2H,(H,17,18)(H,19,20) |
InChI Key |
BRLPDRSOUVMXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)C(F)(F)F)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145955.png)
![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate](/img/structure/B14145959.png)
![2,2'-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol](/img/structure/B14145965.png)
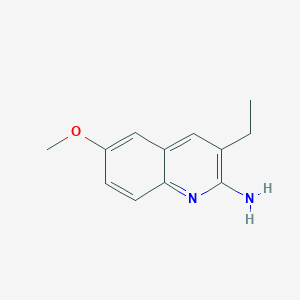
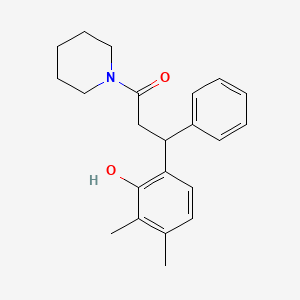
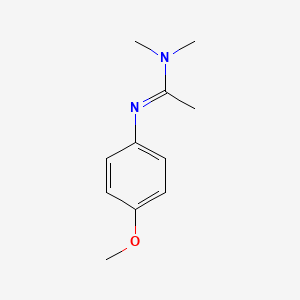
![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)
![N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide](/img/structure/B14146026.png)
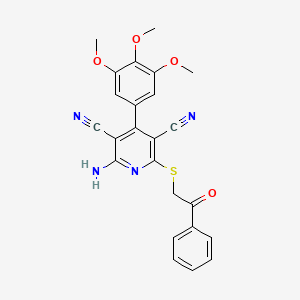
![Propan-2-yl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B14146034.png)
![N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B14146038.png)

![Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate](/img/structure/B14146047.png)
